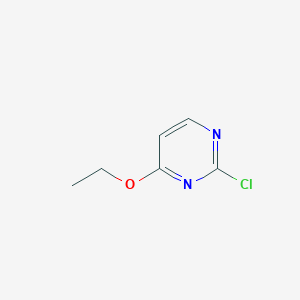

2-chloro-4-ethoxypyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTBPZQWBZWDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406132 | |

| Record name | 2-chloro-4-ethoxy-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83774-09-8 | |

| Record name | 2-chloro-4-ethoxy-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-ethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-chloro-4-ethoxypyrimidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous information about the chemical environment of each atom, allowing for a complete structural map.

One-dimensional NMR experiments provide fundamental information about the types and number of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the ethoxy group and the pyrimidine (B1678525) ring protons. The ethoxy group's methylene (B1212753) protons (-OCH₂-) appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) present as a triplet. prepchem.com The two aromatic protons on the pyrimidine ring appear as doublets, with their specific chemical shifts influenced by the electronic effects of the chloro and ethoxy substituents. prepchem.com A certificate of analysis for a commercial sample of this compound confirmed its structure as consistent with its ¹H NMR spectrum. leyan.com

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, six distinct signals are expected: two for the ethoxy group and four for the pyrimidine ring carbons. The chemical shifts of the ring carbons are highly dependent on the attached substituents; carbons bonded to the electronegative chlorine, nitrogen, and oxygen atoms are typically shifted significantly downfield. For example, in related ethoxy-pyrimidine derivatives, the carbon atom of the C-O bond can show a resonance around 160 ppm. vulcanchem.com The carbon attached to the chlorine atom is also expected in a similar downfield region.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Pyrimidine H-5 | ¹H | ~6.60 | Doublet (d) | Coupled to H-6. prepchem.com |

| Pyrimidine H-6 | ¹H | ~8.20 | Doublet (d) | Coupled to H-5. |

| Ethoxy -CH₂- | ¹H | ~4.45 | Quartet (q) | Coupled to ethoxy -CH₃ protons. prepchem.com |

| Ethoxy -CH₃ | ¹H | ~1.40 | Triplet (t) | Coupled to ethoxy -CH₂- protons. prepchem.com |

| Pyrimidine C-2 | ¹³C | ~159 | Singlet | Attached to Cl and two N atoms. |

| Pyrimidine C-4 | ¹³C | ~168 | Singlet | Attached to ethoxy group. |

| Pyrimidine C-5 | ¹³C | ~108 | Singlet | - |

| Pyrimidine C-6 | ¹³C | ~157 | Singlet | - |

| Ethoxy -CH₂- | ¹³C | ~63 | Singlet | - |

| Ethoxy -CH₃ | ¹³C | ~14 | Singlet | - |

Two-dimensional NMR techniques are employed to resolve structural ambiguities by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak between the pyrimidine protons at positions 5 and 6, confirming their adjacency. mnstate.edu Another key correlation would appear between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethoxy group. nih.govresearchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling, identifying all protons within a single spin system. It would show correlations among all protons in the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful heteronuclear experiment that correlates protons with their directly attached carbons. nih.govscribd.com An HSQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal at ~4.45 ppm to the ¹³C signal at ~63 ppm (the -CH₂- group). nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can be useful for confirming the spatial arrangement of substituents around the pyrimidine ring.

These 2D experiments, used in combination, allow for the unequivocal assignment of all proton and carbon signals, providing definitive proof of the molecule's constitution. nih.govresearchgate.netmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry measures the m/z ratio to several decimal places, yielding an "exact mass" of the molecular ion. bioanalysis-zone.com This high precision allows for the determination of the elemental composition of this compound (C₆H₇ClN₂O) with high confidence, distinguishing it from other compounds that may have the same nominal mass. ccea.org.uk Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the HRMS spectrum will show two molecular ion peaks separated by approximately 2 Da. ccea.org.ukmsu.edu

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₇³⁵ClN₂O | [M]⁺ | 158.02469 |

| C₆H₇³⁷ClN₂O | [M+2]⁺ | 160.02174 |

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule. msu.edu For this compound, key fragmentation pathways initiated by electron impact would include:

Isotopic Signature: The most telling feature is the presence of fragment ions containing chlorine, which will appear as pairs of peaks (at m/z and m/z+2) in a roughly 3:1 intensity ratio. miamioh.edudocbrown.info

Loss of Ethoxy Group: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da) or an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement.

Loss of Chlorine: Fragmentation can occur via the loss of a chlorine radical (•Cl, 35 or 37 Da). miamioh.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the ethoxy group is also a common pathway. libretexts.orggbiosciences.com

| Fragment Ion (m/z) | Corresponding Neutral Loss | Notes |

|---|---|---|

| 158 / 160 | - | Molecular ion peak [M]⁺, showing 3:1 isotopic pattern for Cl. |

| 130 / 132 | C₂H₄ (Ethene) | Loss from the ethoxy group via rearrangement. |

| 129 / 131 | C₂H₅ (Ethyl radical) | Loss from the ethoxy group. |

| 123 | Cl (Chlorine radical) | Loss of the chlorine atom. |

| 113 | OC₂H₅ (Ethoxy radical) | Cleavage of the C4-O bond. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. For example, the spectrum of the closely related 2-chloro-4,6-dimethoxypyrimidine (B81016) shows characteristic peaks for the pyrimidine ring and ether linkages, which can be used as a reference. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For pyrimidine derivatives like this compound, UV-Vis spectra can reveal the presence of the pyrimidine ring and the influence of its substituents on its electronic structure.

The solvent used can influence the position and intensity of absorption bands. researchgate.net In solid-state UV/VIS spectroscopy, shifts in the primary and secondary absorption bands can indicate complex formation and hydrogen bonding. up.ac.za For substituted pyrimidines, bathochromic (red) shifts are commonly observed for both primary and secondary bands. up.ac.za

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase and a polar mobile phase.

While a specific HPLC method for this compound is not detailed in the provided results, the analysis of similar molecules demonstrates the utility of this technique. For example, HPLC is used for the analysis of other pyrimidine derivatives and related heterocyclic compounds. scispace.comnih.govjaper.in The selection of the column, mobile phase composition (including pH and organic modifiers), flow rate, and detector wavelength are critical parameters that would be optimized to achieve good resolution and sensitivity for this compound. japer.in A diode-array detector (DAD) is often used in conjunction with HPLC to obtain UV spectra of the eluting peaks, aiding in peak identification. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. Given that this compound is likely to have a sufficiently high vapor pressure, GC is a suitable method for its analysis. The choice of the GC column, temperature program, and detector are crucial for successful separation and detection.

GC methods are widely used for the analysis of various organic compounds, including chlorinated hydrocarbons. epa.govepa.gov A capillary column with a non-polar or medium-polarity stationary phase would likely be suitable for the analysis of this compound. An electron capture detector (ECD) would be particularly sensitive to the chlorinated nature of the molecule. epa.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic method, are powerful tools for the unambiguous identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. LC-MS is frequently used for the analysis of pyrimidine derivatives and other complex organic molecules. researchgate.netjfda-online.comnih.gov It allows for the determination of the molecular weight of the compound and provides structural information through fragmentation patterns. An LC-MS method for this compound would provide high sensitivity and specificity. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification of volatile compounds. gcms-id.cachromatographyonline.comgcms-id.caoiv.int The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component. This allows for the confident identification of this compound by comparing its mass spectrum to a library of known compounds or by interpreting the fragmentation pattern.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): This technique provides structural information from NMR spectroscopy for compounds separated by HPLC. While less common than LC-MS, it can be invaluable for the structural elucidation of unknown compounds or for analyzing complex mixtures without the need for prior isolation of each component.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₆H₇ClN₂O, elemental analysis would be performed to determine the percentage of carbon, hydrogen, nitrogen, and chlorine. leyan.com The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and identity of the compound. ekb.eg

Table 1: Theoretical Elemental Composition of this compound (C₆H₇ClN₂O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 45.44% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.46% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.36% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.67% |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.09% |

| Total | 158.60 | 100.00% |

Advanced Characterization for Electronic and Structural Properties

Further characterization of this compound can be achieved through advanced techniques that probe its electronic and structural properties in more detail. While specific data for this compound is limited in the search results, general principles can be applied.

Computational methods, such as those based on density functional theory (DFT), can be used to calculate and predict various properties, including molecular geometry, electronic structure, and spectroscopic data. These theoretical calculations can complement experimental findings and provide a deeper understanding of the molecule's behavior. The reactivity of this compound is influenced by the electronic effects of its substituents. biosynth.com The chloro and ethoxy groups have a significant impact on the electron distribution within the pyrimidine ring, which in turn affects its chemical properties and reactivity. biosynth.com

Advanced spectroscopic techniques, such as X-ray crystallography, could provide definitive information about the three-dimensional structure of this compound in the solid state. This would reveal precise bond lengths, bond angles, and intermolecular interactions.

Electron Microscopy (e.g., TEM, SEM)

Electron microscopy, encompassing both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers unparalleled high-resolution imaging capabilities to investigate the morphology, crystalline structure, and elemental composition of this compound at the micro- and nanoscale. anapath.ch These techniques are instrumental in quality control, ensuring batch-to-batch consistency and identifying any potential physical impurities or variations in the solid-state form of the compound.

SEM is primarily used to analyze the surface topography of the bulk powder of this compound. anapath.ch By scanning the sample with a focused beam of electrons, detailed three-dimensional images of the particle shape, size distribution, and surface texture can be generated. mdpi.com For crystalline this compound, SEM analysis would reveal the habit and morphology of the crystals. Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can perform elemental analysis on the sample's surface, confirming the presence and distribution of chlorine, carbon, nitrogen, and oxygen, and detecting any inorganic impurities. anapath.ch

Illustrative SEM/EDX Data for this compound

| Parameter | Observation/Result | Interpretation |

|---|---|---|

| Particle Morphology | Irregular, agglomerated particles with some crystalline facets. | Indicates the sample may be a microcrystalline powder. |

| Particle Size Range | 10 - 50 µm | Provides data for material specification and quality control. |

| Surface Texture | Rough with visible striations on larger particles. | Suggests a specific crystallization process or potential for high surface area. |

| EDX Elemental Mapping | Uniform distribution of C, N, O, Cl across particles. | Confirms the homogeneity of the compound at the microscale. |

| EDX Point Analysis (Atomic %) | C: ~45%, N: ~17%, O: ~10%, Cl: ~22% | Approximate elemental composition consistent with the molecular formula (C₆H₇ClN₂O). |

TEM provides even higher resolution images by transmitting electrons through an ultrathin sample of this compound. anapath.ch This technique is particularly valuable for visualizing the internal structure, identifying crystal lattice defects, and determining the crystallinity of the material. mdpi.com High-Resolution TEM (HRTEM) can even resolve the atomic lattice of a crystalline sample, providing direct evidence of its crystal structure. mdpi.com Selected Area Electron Diffraction (SAED), an accessory technique in TEM, can be used to obtain diffraction patterns from individual crystals, which provides information about the crystal system and lattice parameters.

Hypothetical TEM/SAED Findings for Crystalline this compound

| Analytical Mode | Hypothetical Observation | Significance |

|---|---|---|

| Bright-Field Imaging | Well-defined crystalline domains with sharp edges. | Confirms the crystalline nature of the sample. |

| High-Resolution TEM (HRTEM) | Ordered lattice fringes with a specific d-spacing. | Direct visualization of the crystal lattice, allowing for measurement of interplanar spacing. |

| Selected Area Electron Diffraction (SAED) | A regular pattern of sharp diffraction spots. | Indicates a single-crystal structure and allows for the determination of crystal lattice parameters. |

| Nanoparticle Analysis | Absence of distinct nanoparticles. | Rules out the presence of nano-sized impurities. |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom within a molecule. nih.govspringernature.com For this compound, XAS measurements at the Cl K-edge and N K-edge would offer precise insights into the bonding environment and oxidation state of these key heteroatoms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the oxidation state and coordination chemistry of the absorbing atom. nih.gov The precise energy and shape of the absorption edge are highly sensitive to the local chemical environment. For this compound, the Cl K-edge XANES spectrum would be characteristic of a chlorine atom covalently bonded to an sp²-hybridized carbon on the pyrimidine ring. The features in the pre-edge region can be correlated with transitions to unoccupied molecular orbitals, providing a fingerprint of the electronic structure. bnl.gov

Projected Cl K-edge XANES Data for this compound

| Spectral Feature | Expected Energy (eV) | Interpretation |

|---|---|---|

| Absorption Edge (E₀) | ~2825 eV | Corresponds to the 1s → unoccupied p-orbital transition, characteristic of organochlorine compounds. |

| White Line Intensity | Moderate to High | Reflects the density of unoccupied p-states; influenced by the electronegativity of the pyrimidine ring. |

| Pre-edge Features | A weak peak at ~2822 eV | Potentially indicates a 1s → σ*(C-Cl) transition, providing information on the C-Cl bond. |

| Post-edge Resonances | Multiple scattering features above the edge. | Sensitive to the geometry of atoms surrounding the chlorine atom. |

The EXAFS region consists of oscillations that appear at energies above the absorption edge. nih.gov Analysis of these oscillations allows for the determination of the type, number, and distance of neighboring atoms surrounding the absorbing atom. bnl.gov For this compound, analyzing the EXAFS spectrum from the Cl K-edge would allow for the precise measurement of the Cl-C bond length and could identify the neighboring atoms in the first and second coordination shells. This provides a quantitative measure of the local atomic environment, which can be compared with theoretical models or data from X-ray crystallography.

Anticipated EXAFS-Derived Structural Parameters for this compound

| Parameter | Absorbing Atom | Backscattering Atom | Distance (Å) | Coordination Number (N) |

|---|---|---|---|---|

| Bond Length | Cl | C | ~1.74 | 1 |

| Non-bonded Distance | Cl | N | ~2.70 | 2 |

| Non-bonded Distance | Cl | C | ~2.85 | 2 |

This detailed structural information derived from EXAFS is crucial for validating the molecular structure and for understanding the precise arrangement of atoms within the compound, which ultimately influences its chemical properties and reactivity.

Influence of Substituents on Biological Activity

The biological activity of pyrimidine derivatives is profoundly influenced by the types of substituents and their positions on the pyrimidine ring. researchgate.netnih.gov SAR studies are essential for optimizing the therapeutic efficacy of these compounds.

The position of substituents on the pyrimidine nucleus is a critical determinant of biological activity. researchgate.netnih.gov Different substitution patterns can lead to a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netnih.gov For instance, substitutions at the C2, C4, and C6 positions of the pyrimidine ring have been shown to significantly impact the antitubercular activity of these derivatives. nih.gov Similarly, the introduction of a phenoxy substructure at the 4-position has been associated with good fungicidal activity. sioc-journal.cn Conversely, placing a methyl group at the 5-position of the pyrimidine ring has been observed to decrease fungicidal efficacy. sioc-journal.cn

A summary of positional effects on the biological activity of pyrimidine derivatives is presented in the interactive table below.

| Position | Substituent/Feature | Observed Biological Activity |

| C2 | Varies | Influences antitubercular activity nih.gov |

| C4 | Phenoxy group | Good fungicidal activity sioc-journal.cn |

| C5 | Methyl group | Diminished fungicidal activity sioc-journal.cn |

| C5 | Unsubstituted (Hydrogen) | Potent inhibition of PGE2 production rsc.org |

| C6 | Varies | Influences antitubercular activity nih.gov |

The chloro and ethoxy groups are significant pharmacophores that can modulate the biological activity of pyrimidine derivatives. The presence of a chloro group, an electron-withdrawing substituent, can have a substantial impact on the molecule's properties. For example, an increase in chlorine content has been correlated with increased antiproliferative activity in certain pyrimidine series. mdpi.com Specifically, a 4-chlorophenyl substitution on the pyrimidine nucleus has been shown to enhance anticancer effectiveness. gsconlinepress.com The presence of chloro groups has also been associated with moderate antibacterial activity and has been identified as a key feature for both antibacterial and antifungal activities. nih.gov In some instances, the combination of a chloro group with other substituents, such as a nitro group, leads to maximum antibacterial and antifungal activity. nih.gov

The table below summarizes the observed influence of chloro groups on the bioactivity of pyrimidine derivatives.

| Substituent | Position | Associated Biological Activity |

| Chloro | Varies | Increased antiproliferative activity mdpi.com |

| Chloro | 4-position (as part of 4-chlorophenyl) | Enhanced anticancer efficacy gsconlinepress.com |

| Chloro | Varies | Moderate antibacterial activity nih.gov |

| Chloro | Varies (in combination with nitro group) | Maximum antibacterial and antifungal activity nih.gov |

Computational and Theoretical Chemistry Approaches in SAR

Computational methods are invaluable tools for elucidating the SAR of pyrimidine derivatives, providing insights into their electronic and structural properties. mdpi.comrsc.orgnih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.orgsemanticscholar.org It is frequently employed to calculate various molecular properties that are crucial for understanding chemical reactivity and biological activity. scirp.orgmdpi.com DFT calculations, often using functionals like B3LYP, are utilized for geometry optimization and the determination of electronic descriptors. scirp.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. ossila.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. numberanalytics.comresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for determining a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comdergipark.org.tr

In the context of pyrimidine derivatives, HOMO-LUMO analysis helps in understanding intramolecular charge transfer and predicting reactivity. dergipark.org.tr For instance, the transition of an electron from the HOMO to the LUMO can signify a transfer of electron density between different parts of the molecule. dergipark.org.tr The HOMO-LUMO energy gap is also used to characterize materials as soft or hard, which has implications for their interactions with biological targets. researchgate.net

The table below presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for a pyrimidine derivative, illustrating the type of data obtained from DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (LUMO-HOMO) | 5.3 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.com These maps are instrumental in identifying the regions of a molecule that are rich or poor in electrons, which in turn helps to predict sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. dergipark.org.trresearchgate.net Green areas represent regions of neutral potential. dergipark.org.tr For pyrimidine derivatives, MEP maps can reveal the most active sites for interaction with biological receptors. For example, the nitrogen atoms in the pyrimidine ring are often regions of negative potential, making them potential sites for hydrogen bonding or coordination with metal ions in an enzyme's active site. researchgate.net The distribution of electrostatic potential around the chloro and ethoxy substituents in this compound would significantly influence its intermolecular interactions. The electronegative chlorine atom would create a region of negative potential, while the hydrogen atoms of the ethoxy group would be associated with positive potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This computational method is crucial in modern drug design for predicting the activity of novel molecules and optimizing lead compounds. mdpi.com For pyrimidine derivatives, 3D-QSAR techniques such as CoMFA and CoMSIA are particularly valuable. japsonline.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. japsonline.com These fields are calculated around a set of aligned molecules, providing insights into the spatial requirements for optimal target interaction.

Several studies on pyrimidine derivatives have successfully employed CoMFA to build predictive models. For example, a study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives as antifungal agents yielded a statistically reliable CoMFA model with good predictive power, achieving a cross-validated coefficient (q²) of 0.588 and a non-cross-validated coefficient (r²) of 0.929. nih.gov In another study on thieno-pyrimidine derivatives as breast cancer inhibitors, the CoMFA model showed a q² of 0.818 and an r² of 0.917, with steric and electrostatic field contributions of 67.7% and 32.3%, respectively. mdpi.com For a series of pyrimidine derivatives targeting anaplastic lymphoma kinase (ALK), the CoMFA model demonstrated excellent predictability with a q² of 0.663 and an r² of 0.998. thieme-connect.com In this ALK inhibitor model, the electrostatic field (52% contribution) was found to have slightly more influence than the steric field (47%). thieme-connect.com These findings underscore the importance of both shape and electronic properties for the activity of pyrimidine-based compounds.

| Derivative Class | Target | q² | r² | Field Contributions | Reference |

|---|---|---|---|---|---|

| Thieno-pyrimidine | Breast Cancer Inhibition | 0.818 | 0.917 | Steric: 67.7%, Electrostatic: 32.3% | mdpi.com |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Antifungal (Rhizoctonia solani) | 0.588 | 0.929 | Not specified | nih.gov |

| Pyrrolo[3,2-d]pyrimidine | KDR Inhibitors | 0.542 | 0.912 | Not specified | nih.gov |

| General Pyrimidine | ALK Inhibitors | 0.663 | 0.998 | Steric: 47%, Electrostatic: 53% | thieme-connect.comthieme-connect.com |

| General Pyrimidine | AXL Kinase Inhibitors | 0.700 | 0.911 | Not specified | japsonline.com |

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed map of the structural requirements for activity.

For thieno-pyrimidine derivatives, the CoMSIA model yielded a q² of 0.801 and an r² of 0.897. mdpi.com The field contributions were distributed among steric (29.5%), electrostatic (29.8%), hydrophobic (29.8%), hydrogen bond donor (6.5%), and hydrogen bond acceptor (4.4%) fields, indicating a multifactorial influence on activity. mdpi.com In the study of ALK inhibitors, the CoMSIA model also showed strong predictive power with a q² of 0.730 and an r² of 0.988. thieme-connect.comthieme-connect.com A study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors found that electrostatic, hydrophobic, and H-bond donor fields played crucial roles in the CoMSIA model, which had a q² of 0.799. nih.gov These results highlight that specific substitutions on the pyrimidine ring that modulate hydrophobicity and hydrogen bonding capacity are critical for enhancing biological potency.

| Derivative Class | Target | q² | r² | Key Field Contributions | Reference |

|---|---|---|---|---|---|

| Thieno-pyrimidine | Breast Cancer Inhibition | 0.801 | 0.897 | Steric, Electrostatic, Hydrophobic | mdpi.com |

| Pyrrolo[3,2-d]pyrimidine | KDR Inhibitors | 0.552 | 0.955 | Not specified | nih.gov |

| General Pyrimidine | ALK Inhibitors | 0.730 | 0.988 | Not specified | thieme-connect.comthieme-connect.com |

| General Pyrimidine | AXL Kinase Inhibitors | 0.622 | 0.875 | Not specified | japsonline.com |

| 6-Aryl-5-cyano-pyrimidine | LSD1 Inhibitors | 0.799 | 0.982 | Electrostatic, Hydrophobic, H-bond Donor | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or nucleic acid. accscience.com This method is used to understand binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For pyrimidine derivatives, docking studies have provided crucial insights into their mechanisms of action. In a study of focal adhesion kinase (FAK) inhibitors, docking simulations revealed that pyrimidine-based compounds formed hydrogen bonds and hydrophobic interactions with key residues like Cys502, Ile428, and Leu553 in the FAK receptor. rsc.org Similarly, docking of quinazoline-based pyrimidodiazepines showed strong binding affinities to DNA and kinase receptors like EGFR and VEGFR-2. rsc.org The binding affinity of 2,4-disubstituted pyrimidines with horse heart cytochrome c was found to be as strong as -9.0 kcal/mol, indicating potent interaction. nih.gov These studies consistently show that the nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, while substituents dictate the specificity and strength of hydrophobic and other interactions within the binding pocket. ijsat.orgtandfonline.com

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate are critical for its success. The pyrimidine scaffold is often incorporated into molecules to enhance these properties. mdpi.comnih.govmdpi.com The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. mdpi.comnih.govgsconlinepress.com

Many pyrimidine analogues function as prodrugs that require intracellular activation, often through sequential phosphorylation, to exert their pharmacological effects. nih.gov However, clinical studies have shown that there is often no direct correlation between the plasma concentration of a pyrimidine analogue and the concentration of its active intracellular nucleotides. nih.gov This highlights the complexity of the intracellular pharmacokinetics governing the efficacy of these compounds. Computational tools are increasingly used to predict ADMET properties early in the drug discovery process, helping to prioritize pyrimidine derivatives with favorable oral bioavailability and non-toxic profiles. rsc.org

Drug Discovery and Development Strategies for Pyrimidine-Based Compounds

The pyrimidine heterocycle is considered a "privileged scaffold" in drug discovery due to its presence in numerous natural and synthetic bioactive compounds, including several FDA-approved drugs. ijsat.orgtandfonline.comnih.gov Its structural versatility allows for the generation of large chemical libraries with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov

Modern drug discovery strategies for pyrimidine-based compounds heavily rely on an integrated approach. This often begins with the in silico design of new compounds using QSAR models and molecular docking to predict activity and binding modes. rsc.orgnih.gov These computational predictions guide the chemical synthesis of the most promising candidates. tandfonline.com Advances in synthetic chemistry, including multicomponent reactions and green chemistry approaches, have made the production of diverse pyrimidine derivatives more efficient and sustainable. ijsat.org The synthesized compounds are then subjected to biological evaluation to validate the computational models and identify lead candidates for further development. tandfonline.com This iterative cycle of design, synthesis, and testing accelerates the discovery of novel and potent pyrimidine-based therapeutic agents. tandfonline.comelsevier.com

Conclusion

2-Chloro-4-ethoxypyrimidine stands out as a valuable and versatile chemical compound within the extensive family of pyrimidine (B1678525) derivatives. Its well-defined reactivity, characterized by the susceptibility of the 2-chloro substituent to nucleophilic displacement and its utility in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for synthetic chemists. The ability to readily introduce a variety of functional groups at the 2-position, while retaining the 4-ethoxy substituent, allows for the efficient construction of a diverse range of complex molecules. Its role as a key intermediate in the synthesis of compounds with potential therapeutic applications, particularly in the area of kinase inhibition, underscores its significance in medicinal chemistry. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound in driving innovation is set to continue.

Applications of 2 Chloro 4 Ethoxypyrimidine and Its Derivatives in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Molecules

2-Chloro-4-ethoxypyrimidine and its analogs are crucial building blocks in the creation of highly functionalized molecules. The presence of the chloro group at the 2-position and an ethoxy group at the 4-position provides a strategic point for chemical modification. The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the introduction of various functional groups, thereby expanding the molecular diversity of the resulting compounds. This strategic functionalization is a cornerstone of modern drug discovery and agrochemical development, where precise molecular architectures are required to achieve desired biological effects.

The pyrimidine (B1678525) nucleus is a core component of several classes of herbicides, most notably the sulfonylureas, which function by inhibiting the enzyme acetohydroxyacid synthase (AHAS) or acetolactate synthase (ALS). This enzyme is critical for the biosynthesis of essential branched-chain amino acids in plants but is absent in mammals, making it an ideal target for selective herbicides.

Chloropyrimidine derivatives are key precursors in the synthesis of these herbicides. For instance, a series of pyrimidine-based diethylamino-substituted chlorsulfuron derivatives have been developed to create herbicides with high efficacy, good crop safety for both wheat and corn, and faster soil degradation rates. nih.gov The synthesis of these complex molecules often involves coupling a substituted pyrimidine ring with a sulfonylurea bridge structure.

Research into novel pyrimidine-biphenyl hybrids has also yielded potent AHAS inhibitors. Some of these compounds have demonstrated excellent post-emergence herbicidal activity and a broad spectrum of weed control at low application rates. acs.org Furthermore, studies on pyrimidine thiourea derivatives have shown significant herbicidal activity against weeds like Digitaria adscendens and Amaranthus retroflexus. nih.gov The synthesis of these active compounds relies on the foundational pyrimidine structure, which is often built from versatile intermediates like this compound.

Table 1: Herbicidal Activity of Select Pyrimidine Derivatives

| Compound/Derivative Class | Target Weed(s) | Key Finding |

| Pyrimidine Thiourea (Compound 4d) | Brassica napus L. | 81.5% inhibition on root growth at 100 mg L⁻¹. nih.gov |

| Pyrimidine Thiourea (Compound 4f) | Digitaria adscendens | 81% inhibition on root growth at 100 mg L⁻¹. nih.gov |

| Pyrimidine-Biphenyl Hybrids | Descurainia sophia, Ammannia arenaria | Higher activity against resistant weeds than control (bispyribac). acs.org |

| Diethylamino-substituted Chlorsulfuron | Various weeds | Maintained high herbicidal activity with accelerated soil degradation. nih.gov |

The inherent biological significance of the pyrimidine ring, a core component of nucleobases in DNA and RNA, makes it a privileged scaffold in pharmaceutical development. The functionalization of pyrimidine intermediates, including chloro-derivatives, has led to the discovery of numerous APIs with a wide range of therapeutic applications.

The pyrimidine framework is central to the design of many anticancer agents, which often function by interfering with nucleic acid synthesis or other vital cellular processes in cancer cells. The synthesis of novel pyrimidine derivatives is a highly active area of research aimed at developing more selective and potent chemotherapeutics.

A study involving microwave-assisted synthesis produced a series of 2-amino-4-chloro-pyrimidine derivatives that were tested for their cytotoxic activity against human cancer cell lines. One derivative, featuring a bromophenyl piperazine moiety, demonstrated the highest anticancer activity against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. This highlights how modifications to the core chloro-pyrimidine structure can significantly influence biological activity. The versatility of the 2-chloro-pyrimidine scaffold is further demonstrated by its use as an intermediate in the synthesis of complex small molecule anticancer drugs.

Table 2: In Vitro Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives

| Cell Line | Derivative 1 EC₅₀ (µM) | Derivative 6 EC₅₀ (µM) | Doxorubicin (Control) EC₅₀ (µM) |

| HCT116 (Colon Cancer) | 209.17 ± 1.23 | 89.24 ± 1.36 | 2.0 |

| MCF7 (Breast Cancer) | 221.91 ± 1.37 | 89.37 ± 1.17 | 0.98 |

Data sourced from Nawaz et al., 2022.

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, effectively targeting viral polymerases to inhibit replication. The synthesis of novel pyrimidine derivatives is crucial for developing new treatments against a range of viruses.

Research has shown that certain 2,4,6-trisubstituted pyrimidines exhibit potent antiviral properties. For example, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives have demonstrated pronounced antiretroviral activity, comparable to established drugs like adefovir and tenofovir. The synthesis of these molecules involves the strategic formation and modification of the pyrimidine ring.

Furthermore, computational studies have explored the potential of 2-amino-4-chloro-pyrimidine derivatives as inhibitors of the SARS-CoV-2 main protease, suggesting a possible role in the development of treatments for COVID-19. These in silico models help identify promising candidates for further synthesis and biological testing, underscoring the importance of the pyrimidine scaffold in addressing emerging viral threats.

Pyrimidine derivatives have also been investigated for their potential as anti-inflammatory agents. Chronic inflammation is implicated in a wide array of diseases, and there is a continuous need for novel anti-inflammatory drugs.

Synthetic pyrimidine and pyrimidopyrimidine analogs have been evaluated for their anti-inflammatory effects using methods such as membrane stabilization or anti-hemolytic activity. Certain derivatives have shown a strong ability to protect red blood cells from hemolysis, indicating potential anti-inflammatory properties. The development of these compounds often starts from functionalized pyrimidine precursors, which are modified to create molecules that can modulate biological pathways involved in inflammation.

The structural versatility of the pyrimidine core, enabled by reactive intermediates like this compound, has led to its exploration in a variety of other therapeutic areas.

Antimicrobial Activity : Newly synthesized pyrimidopyrimidines and pyrazolyl-pyrimidine derivatives have been tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species. Several compounds exhibited excellent antimicrobial effects when compared to reference drugs like ampicillin and clotrimazole.

Antioxidant Properties : The same studies that investigated anti-inflammatory effects also assessed the antioxidant potential of pyrimidine derivatives by measuring their ability to scavenge free radicals. Certain compounds demonstrated strong antioxidant effects, which can be beneficial in conditions associated with oxidative stress.

Broad Pharmacological Profile : The pyrimidine scaffold is recognized for its broad spectrum of pharmacological activities. Derivatives have been reported to act as bronchodilators, antipyretics, anti-leishmanial agents, and analgesics, demonstrating the immense therapeutic potential that can be unlocked through the chemical modification of simple pyrimidine building blocks.

Precursor for Novel Heterocyclic Systems

The strategic placement of reactive sites on the this compound ring makes it an ideal starting material for the construction of fused and polycyclic heterocyclic systems. The chloro group at the 2-position serves as a versatile handle for introducing a variety of substituents, while the pyrimidine ring itself can participate in cyclization reactions.

One common strategy involves the initial displacement of the chloro group with a nucleophile containing a secondary reactive site. Subsequent intramolecular cyclization can then lead to the formation of a new ring fused to the pyrimidine core. For instance, reaction with a binucleophilic reagent can pave the way for the synthesis of bicyclic systems like pyrimido[4,5-d]pyrimidines or pyrrolo[2,3-d]pyrimidines.

Furthermore, this compound is a valuable substrate in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. windows.netrsc.orgbeilstein-journals.org In these reactions, the pyrimidine derivative can act as one of the key components, contributing its core structure to the final product. For example, in a three-component reaction, this compound could react with an amine and a third component bearing two electrophilic sites to generate a novel, highly substituted heterocyclic system. The efficiency and atom economy of MCRs make them a powerful tool in modern drug discovery and materials science, and the use of this compound in this context highlights its importance as a versatile building block. windows.netrsc.orgbeilstein-journals.org

The synthesis of fused pyrimidine derivatives is a significant area of research due to their diverse biological activities. researchgate.netorganic-chemistry.org The reactivity of this compound allows for its incorporation into various fused heterocyclic systems, as illustrated in the following table:

| Fused Heterocyclic System | Synthetic Approach |

| Pyrido[2,3-d]pyrimidines | [5+1] Annulation of enamidines derived from this compound. mdpi.com |

| Thieno[2,3-d]pyrimidines | Cyclocondensation with α-mercapto ketones or esters. |

| Furo[2,3-d]pyrimidines | Intramolecular cyclization of substituted pyrimidines. |

| Pyrano[2,3-d]pyrimidines | Multicomponent reactions involving an aldehyde, malononitrile, and a this compound derivative. rsc.orgnih.gov |

Reactivity and Reaction Pathways

The chemical behavior of this compound is governed by the interplay of the electron-withdrawing chloro group and the electron-donating ethoxy group, as well as the inherent electronic properties of the pyrimidine ring. These factors dictate its reactivity towards nucleophiles and electrophiles, and its stability under thermal stress.

The chloro group at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). wuxiapptec.com The electron-deficient nature of the pyrimidine ring, which is further enhanced by the electronegative nitrogen atoms, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. wikipedia.orgresearchgate.net A wide variety of nucleophiles can be employed to displace the chloro group, leading to the formation of a diverse range of 2-substituted-4-ethoxypyrimidines.

Common nucleophiles include:

Amines: Primary and secondary amines react readily to form 2-amino-4-ethoxypyrimidines. nih.gov

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding 2-alkoxy or 2-aryloxy derivatives.

Thiolates: Thiolates can be used to introduce sulfur-containing functionalities.

Cyanide: The displacement of the chloro group with a cyanide ion provides a route to 2-cyano-4-ethoxypyrimidines. rsc.org

The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating. The choice of solvent and the presence of a base to neutralize the liberated HCl are important considerations for optimizing the reaction yield.

The following table provides examples of nucleophilic substitution reactions of this compound:

| Nucleophile | Product |

| Ammonia (B1221849) | 2-Amino-4-ethoxypyrimidine |

| Methylamine | 2-(Methylamino)-4-ethoxypyrimidine |

| Sodium Methoxide | 2-Methoxy-4-ethoxypyrimidine |

| Sodium Phenoxide | 2-Phenoxy-4-ethoxypyrimidine |

| Sodium Thiophenoxide | 2-(Phenylthio)-4-ethoxypyrimidine |

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient character. bhu.ac.inresearchgate.net The two ring nitrogen atoms strongly withdraw electron density, deactivating the ring towards attack by electrophiles. researchgate.net However, the presence of the electron-donating ethoxy group at the 4-position can partially mitigate this deactivation and direct incoming electrophiles to specific positions.

The ethoxy group, through its +M (mesomeric) effect, increases the electron density at the ortho and para positions. In the case of 4-ethoxypyrimidine, this would correspond to the 5- and 3-positions. However, electrophilic attack is most likely to occur at the C-5 position, which is the least electron-deficient carbon atom in the pyrimidine ring. wikipedia.orgslideshare.net

Typical electrophilic substitution reactions that can be achieved, albeit often requiring forcing conditions, include:

Nitration: Introduction of a nitro group at the 5-position.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) at the 5-position.

Sulfonation: Introduction of a sulfonic acid group at the 5-position.

The presence of activating groups is often crucial for successful electrophilic substitution. researchgate.net The ethoxy group in this compound serves as such an activating group, making electrophilic attack at the 5-position more feasible than in unsubstituted pyrimidine.

Thermal decomposition of chloropyrimidines can proceed through various pathways, including the elimination of HCl or the cleavage of the C-O bond of the ethoxy group. nih.gov The presence of the ethoxy group might influence the decomposition mechanism, potentially leading to the formation of pyrimidones through the loss of an ethyl group.

Elimination reactions, in competition with nucleophilic substitution, can also occur, particularly in the presence of strong, sterically hindered bases. dalalinstitute.commasterorganicchemistry.commasterorganicchemistry.com An E2-type elimination could potentially lead to the formation of a transient aryne-like intermediate, although this is less common for heterocyclic systems compared to carbocyclic aromatic compounds. The reaction conditions, such as temperature, solvent, and the nature of the base, will significantly influence whether substitution or elimination is the predominant pathway. libretexts.orgyoutube.com

Chiral Synthesis and Stereoselective Transformations

The pyrimidine core is a common feature in many biologically active molecules, and the introduction of chirality can have a profound impact on their pharmacological properties. This compound can serve as a versatile starting material for the synthesis of chiral pyrimidine derivatives. rsc.orgresearchgate.net

One approach involves the reaction of this compound with a chiral nucleophile. The resulting product will be a mixture of diastereomers if the nucleophile is not enantiomerically pure, or a single enantiomer if an enantiopure nucleophile is used.

Alternatively, a prochiral center can be introduced into a derivative of this compound, followed by a stereoselective reaction to create a chiral center. For example, a ketone functionality could be introduced at the 5-position, and subsequent asymmetric reduction would yield a chiral alcohol.

Furthermore, the development of asymmetric catalytic methods allows for the direct enantioselective functionalization of the pyrimidine ring. nih.gov While specific examples involving this compound are not extensively documented, the general principles of asymmetric catalysis can be applied to this system. For instance, a transition-metal catalyzed cross-coupling reaction with a chiral ligand could be employed to introduce a substituent at the 2-position in a stereoselective manner. mdpi.com

The following table summarizes some strategies for the chiral synthesis involving pyrimidine derivatives:

| Strategy | Description |

| Chiral Nucleophile | Reaction of the pyrimidine with an enantiomerically pure nucleophile. |

| Chiral Auxiliary | Temporary attachment of a chiral auxiliary to guide a stereoselective reaction. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. |

| Biocatalysis | Employment of enzymes to perform stereoselective transformations. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve hazardous reagents and solvents, generating significant chemical waste. The future of chemical synthesis lies in the development of sustainable, "green" methodologies. For 2-chloro-4-ethoxypyrimidine, future research should prioritize the adoption of green chemistry principles to enhance efficiency and minimize environmental impact.

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for solvent-free reactions, thereby reducing the use of volatile organic compounds. mdpi.com

Catalytic Approaches: Investigating novel, recyclable catalysts for the synthesis and derivatization of this compound can improve atom economy and reduce waste. mdpi.com This includes metal-catalyzed cross-coupling reactions at the C2 position, which can be made more sustainable through catalyst optimization.

Green Solvents: Replacing conventional solvents with environmentally benign alternatives like water, supercritical CO2, or ionic liquids is a critical step towards sustainability. mdpi.com For instance, Suzuki coupling reactions, a common method for modifying the pyrimidine core, have been successfully performed in aqueous media. researchgate.net

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are performed in a single vessel without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation. mdpi.com

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. mdpi.com |

| Recyclable Catalysts | Minimized waste, improved atom economy in derivatization reactions. mdpi.com |

| Aqueous Media/Green Solvents | Reduced environmental impact, safer reaction conditions. mdpi.comresearchgate.net |

| One-Pot Synthesis | Increased efficiency, reduced solvent use and waste generation. mdpi.com |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict molecular properties and guide the design of new derivatives of this compound before undertaking costly and time-consuming laboratory synthesis. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

For instance, DFT has been used to study related 2-chloro-pyrimidine derivatives, successfully correlating theoretical calculations with experimental data from NMR and mass spectrometry. mdpi.com Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, can predict reactive sites. For a related compound, MEP analysis suggested that the chloro-substituent is a likely site for nucleophilic attack, a crucial piece of information for planning derivatization reactions. mdpi.com

Future computational studies on this compound could focus on:

Predicting Reactivity: Calculating parameters like frontier molecular orbitals (HOMO-LUMO) and MEP to precisely predict the regioselectivity of nucleophilic substitution reactions at the C2 position. mdpi.com

Virtual Screening: Using the this compound scaffold to build virtual libraries of derivatives and computationally screen them against biological targets of interest.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. mdpi.com

Machine Learning in Chemical Synthesis and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For substituted pyrimidines, quantitative structure-activity relationship (QSAR) models, powered by machine learning, are being developed to predict biological activity, such as anticancer potency. bg.ac.rsnih.govmdpi.com These models use molecular descriptors to build a correlative and predictive relationship between a molecule's structure and its activity. bg.ac.rsnih.govmdpi.com

Future avenues in this area include:

Predictive QSAR Models: Developing specific QSAR models for derivatives of this compound to predict their therapeutic potential (e.g., as kinase inhibitors or antiviral agents). Such models can prioritize which derivatives to synthesize and test. bg.ac.rsqsardb.org

Synthesis Prediction: Employing ML algorithms to predict optimal reaction conditions, yields, and potential byproducts for the synthesis of new derivatives, making the synthetic process more efficient and sustainable.

De Novo Design: Using generative ML models to design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties.

The following table outlines computational and machine learning techniques and their potential applications for this compound.

| Technique | Application for this compound | Research Goal |

| Density Functional Theory (DFT) | Calculation of electronic structure, MEP, and spectroscopic properties. mdpi.comresearchgate.net | Predict reactivity, guide synthesis, and aid in characterization. |

| Molecular Docking | Simulating the binding of derivatives to biological targets (e.g., enzymes, receptors). nih.govjapsonline.com | Identify potential therapeutic applications and mechanisms of action. |

| QSAR Modeling | Correlating molecular structure with biological activity. bg.ac.rsnih.govnih.gov | Predict the potency of new derivatives and guide lead optimization. |

| Machine Learning | Predicting reaction outcomes and designing novel structures. bg.ac.rsresearchgate.net | Accelerate the discovery of new compounds with desired properties. |

Exploration of New Biological Targets and Therapeutic Applications

The pyrimidine core is a cornerstone of numerous therapeutic agents, and this compound serves as a valuable starting material for creating new biologically active molecules. google.com The reactive chlorine atom at the C2 position is readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the generation of large chemical libraries for screening.

Derivatives of structurally similar 2-chloro-pyrimidines have shown significant potential in several therapeutic areas:

Anticancer Agents: Substituted pyrimidines are known to act as potent anticancer agents. For example, derivatives of 2-chloro-4-aminopyrimidine have been synthesized and identified as tubulin polymerization inhibitors, which disrupt the cellular microtubule network and induce apoptosis in cancer cells. nih.gov Other quinazoline-based derivatives, synthesized from 2-chloro-anilinoquinazoline precursors, have been investigated as inhibitors of key cancer-related targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govrsc.org

Antiviral Agents: The pyrimidine scaffold is a key component of many antiviral drugs. nih.gov Research into pyrimido[4,5-d]pyrimidines has demonstrated efficacy against human coronaviruses, highlighting the potential for this chemical class in developing new antiviral therapies. mdpi.com

Future research should focus on using this compound as a scaffold to systematically explore new biological targets. By varying the substituents at the C2 and C4 positions, libraries of compounds can be created and screened against a wide range of targets.

| Potential Therapeutic Area | Known Biological Target(s) for Pyrimidine Derivatives | Example from Related Compounds |

| Oncology | Tubulin, EGFR, VEGFR-2, various kinases nih.govnih.govrsc.org | 2-chloro-4-aminopyrimidine derivatives inhibit tubulin polymerization. nih.gov |

| Virology | Viral polymerases, proteases, kinases nih.govmdpi.com | Pyrimido[4,5-d]pyrimidines show activity against human coronaviruses. mdpi.com |

| Inflammatory Diseases | Cyclooxygenase (COX), various kinases | N/A |

| Neurological Disorders | Kinases, ion channels | N/A |

Investigation of this compound in Materials Science and Other Fields

While the primary focus for pyrimidine derivatives has been in medicinal chemistry, their unique electronic and structural properties suggest potential applications in materials science. The nitrogen atoms in the pyrimidine ring can act as ligands for metal coordination, opening up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs).

Unexplored avenues for this compound include:

Functional Polymers: The pyrimidine moiety could be incorporated into polymer backbones or as pendant groups to create materials with specific thermal, optical, or electronic properties. Derivatization of the this compound could yield monomers suitable for polymerization.

Organic Electronics: The electron-deficient nature of the pyrimidine ring could be exploited in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Molecular Sensors: Derivatives could be designed to act as chemosensors, where binding to a specific ion or molecule would result in a detectable change in fluorescence or color.

Currently, there is a significant gap in the literature regarding the application of this compound in these fields. This represents a fertile ground for exploratory research, leveraging the synthetic versatility of this compound to build novel functional materials.

常见问题

Q. What are the common synthetic routes for 2-chloro-4-ethoxypyrimidine, and how can structural purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethoxy groups can be introduced via alkoxylation of chlorinated pyrimidine precursors under reflux conditions using ethanol and a base (e.g., NaH) . Chlorination steps may employ POCl₃ or PCl₅ in anhydrous solvents . Structural purity is confirmed using:

- NMR Spectroscopy : To verify substitution patterns (e.g., δ ~6.5 ppm for pyrimidine protons) .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups .

Table 1 : Common Synthetic Conditions

| Step | Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C | 4-chloropyrimidine | |

| Ethoxylation | NaH, EtOH, reflux | 4-ethoxy derivative |

Q. How can researchers assess the biological activity of this compound derivatives?

- Methodological Answer : Initial screens use:

- Antibacterial Assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative pathogens .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Dose-response curves and control comparisons (e.g., cisplatin for cytotoxicity) are critical for validation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Refer to SDS guidelines for chlorinated pyrimidines:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Neutralize chlorinated byproducts with aqueous NaOH before disposal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Density-functional theory (DFT) predicts reaction pathways and transition states:

- Electron Density Analysis : Validate nucleophilic attack sites using B3LYP/6-31G* basis sets .

- Kinetic Modeling : Simulate reaction rates for chlorination/ethoxylation steps to optimize temperature and solvent choices .

Comparative studies between DFT-predicted and experimental yields (e.g., 75% vs. 68%) identify systematic errors .

Q. How should researchers address contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Conduct meta-analysis with criteria:

- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-ethoxy vs. 4-methyl groups) to isolate contributing factors .

Table 2 : Contradictory Cytotoxicity Data Analysis

| Study | Derivative | IC₅₀ (μM) | Cell Line | Likely Cause of Discrepancy |

|---|---|---|---|---|

| Study A | 2-Cl-4-OEt | 12.3 | MCF-7 | Purity <90% |

| Study B | 2-Cl-4-OEt | 8.7 | MCF-7 | Optimized assay conditions |

Q. What advanced spectroscopic techniques resolve ambiguities in this compound characterization?

- Methodological Answer : Combine:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded spectra .

- X-ray Crystallography : Determines exact bond angles and crystallographic purity (e.g., C-Cl bond length ~1.73 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₇ClN₂O requires m/z 158.0248) .

Q. How can reactivity of this compound be tuned for targeted applications?

- Methodological Answer : Modify via:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl groups .

- Nucleophilic Substitution : Replace chlorine with amines or thiols for drug discovery .

Kinetic studies (e.g., monitoring by HPLC) determine optimal conditions for substituent introduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。